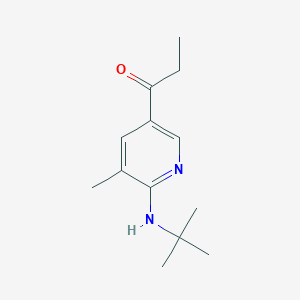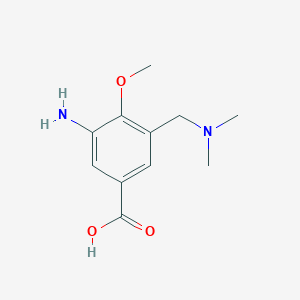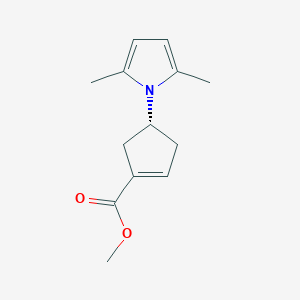![molecular formula C7H3ClN4 B13003456 8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)
8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological and chemical properties. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloroimidazo[1,2-a]pyrazine
- 8-Chloroimidazo[1,5-a]pyridine
- 8-Chloroimidazo[1,5-a]pyrimidine
Uniqueness
8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile is unique due to the presence of the cyano group at the 3-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C7H3ClN4 |
|---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
8-chloroimidazo[1,5-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-5-4-11-6(3-9)12(5)2-1-10-7/h1-2,4H |
InChI-Schlüssel |
IJASHXDQFDVNKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C#N)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)


![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)

